![molecular formula C12H9N5O2S B2763069 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 904011-80-9](/img/structure/B2763069.png)
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide
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Description
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide, also known as OTAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biochemistry, and molecular biology.
Scientific Research Applications
Synthesis and Characterization
The chemical compound , though not directly mentioned, relates closely to research on derivatives and analogs involving benzotriazinyl and thiazolyl groups. These compounds are synthesized and characterized for various applications, notably for their antibacterial and antimicrobial properties. For instance, novel series of derivatives containing quinoline linkage have been synthesized, showing potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Bhoi et al., 2015). Additionally, 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus were synthesized and evaluated for antimicrobial activity, demonstrating promising results against various microbial strains (Rezki, 2016).
Antimicrobial and Antitumor Activity
The synthesized compounds, such as 2-mercaptobenzimidazole derivatives, have shown significant in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022). Moreover, compounds bearing heterocyclic rings attached to benzothiazole structures have been evaluated for antitumor activity, with some demonstrating considerable activity against various cancer cell lines, indicating their potential in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Theoretical and Computational Investigations
Theoretical investigations and molecular docking studies on sulfonamide derivatives for potential antimalarial and COVID-19 applications have provided insights into their reactivity and ADMET properties. These studies suggest the utility of such compounds in designing drugs with specific targeting capabilities (Fahim & Ismael, 2021).
Drug-likeness and ADME Prediction
In silico approaches have been employed to predict drug-likeness and ADMET properties of newly synthesized compounds, providing valuable information for further drug development processes. Such studies help in identifying compounds with favorable pharmacokinetic and pharmacodynamic profiles, essential for successful drug development (Pandya et al., 2019).
properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c18-10(14-12-13-5-6-20-12)7-17-11(19)8-3-1-2-4-9(8)15-16-17/h1-6H,7H2,(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZSVFBAFUZBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide |
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